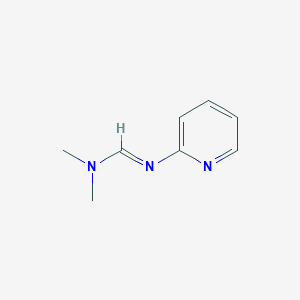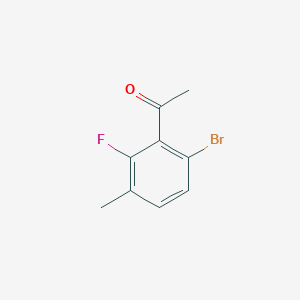
1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO It is characterized by the presence of a bromine, fluorine, and methyl group attached to a phenyl ring, with an ethanone group at the para position
Preparation Methods
The synthesis of 1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone typically involves the bromination and fluorination of 3-methylacetophenone. One common method includes the selective bromination of 3-methylacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The fluorination step can be achieved using a fluorinating agent like Selectfluor. The reaction conditions often involve moderate temperatures and controlled addition of reagents to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the electron-withdrawing effects of the bromine and fluorine substituents. Common reagents include Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound .
Scientific Research Applications
1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with these targets, influencing their activity. The compound’s ethanone group can also participate in hydrogen bonding and other interactions, further modulating its effects. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone can be compared with similar compounds such as:
2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone: This compound has a similar structure but with the bromine and fluorine atoms in different positions. It may exhibit different reactivity and biological activity due to these positional changes.
1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone:
1-(6-Bromo-2-fluoro-3-methylphenyl)propanone: This compound has an additional carbon in the ethanone group, which can affect its reactivity and interactions with molecular targets
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting chemical and biological properties.
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-(6-bromo-2-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4H,1-2H3 |
InChI Key |
SKXOCBHNMDVWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile](/img/structure/B15245127.png)
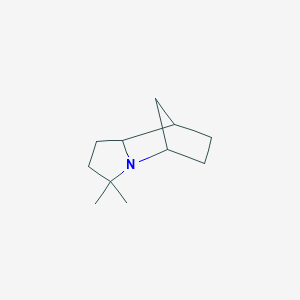

![tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15245141.png)
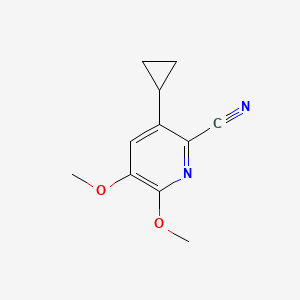
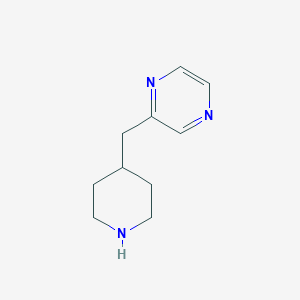
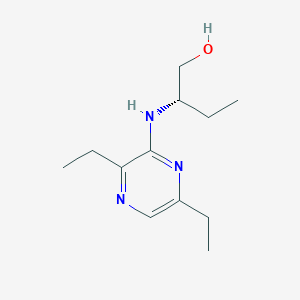
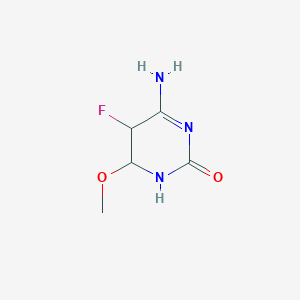
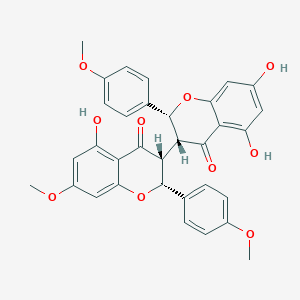
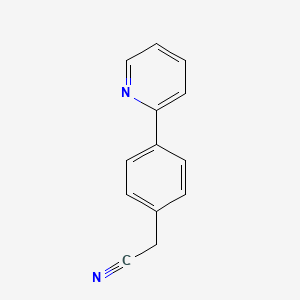
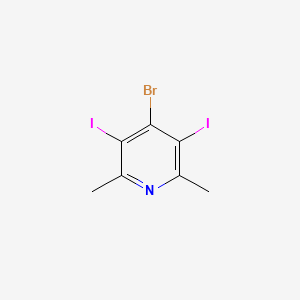
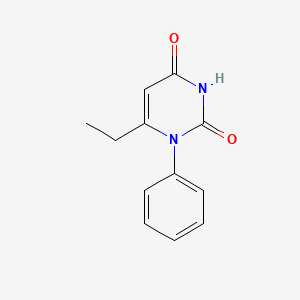
![2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245203.png)
